molecular formula C5H7N3O B3147581 2-(1H-pyrazol-3-yl)acetamide CAS No. 626605-59-2

2-(1H-pyrazol-3-yl)acetamide

Cat. No.: B3147581
CAS No.: 626605-59-2
M. Wt: 125.13 g/mol
InChI Key: QJWOKJCUJXCWGT-UHFFFAOYSA-N
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Description

“2-(1H-pyrazol-3-yl)acetamide” is an organic compound that serves as a building block in chemical synthesis studies . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis . Pyrazole derivatives are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of “this compound” and its derivatives often involves Ullmann-type reactions, which are copper-catalyzed reactions with various precursors . These reactions offer new disconnection approaches to compounds of interest, allowing the creation of original analogues of bioactive compounds from common building blocks .


Molecular Structure Analysis

The molecular structure of “this compound” was identified based on spectral data 1H NMR and 13C NMR . The pyrazole nucleus is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically copper-catalyzed and involve various precursors, acyl-heteroarylamines, or pyrazoles . These reactions allow for C to N bioisosteric replacements, which can sometimes be synthetically challenging .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

2-(1H-pyrazol-3-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, with their structures established through various spectroscopic methods and X-ray crystallography. The coordination involves amide O and pyrazole N atoms, leading to distinct supramolecular architectures. This study showcases the potential of this compound in creating metal complexes with biological activities (Chkirate et al., 2019).

Antimicrobial and Antitumor Properties

Pyrazole-imidazole-triazole hybrids synthesized from this compound derivatives have been evaluated for antimicrobial activity. One such compound showed excellent potency against A. niger, surpassing the efficacy of the reference drug Fluconazole. Molecular docking studies further supported these findings, highlighting the therapeutic potential of these hybrids (Punia et al., 2021).

Synthesis and Biological Activity

The synthesis and biological activity of this compound derivatives have been extensively studied. For instance, a derivative synthesized and characterized by various methods showed moderate herbicidal and fungicidal activities. This research demonstrates the diverse biological applications of these derivatives (霍静倩 et al., 2016).

Novel Therapeutics for Neurological Disorders

This compound derivatives have been investigated for their potential in treating neurological disorders. They have been identified as potent inhibitors of acetylcholinesterase and amyloid β aggregation, indicating their potential in Alzheimer's disease therapy. These compounds' synthesis and effectiveness in inhibiting β-amyloid aggregation emphasize their therapeutic value (Umar et al., 2019).

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c6-5(9)3-4-1-2-7-8-4/h1-2H,3H2,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWOKJCUJXCWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626605-59-2
Record name 2-(1H-pyrazol-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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